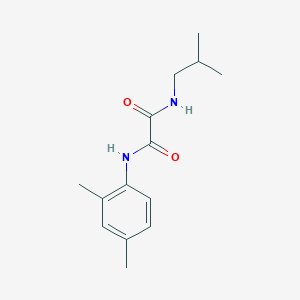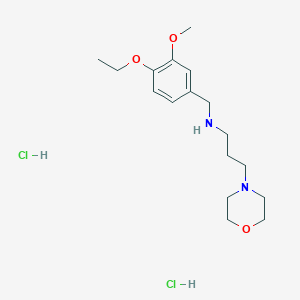
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide, also known as A-836339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH inhibitors have been the subject of extensive research due to their potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. A-836339 has been identified as a potent and selective FAAH inhibitor, making it a promising candidate for further investigation.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids in the body, which in turn activates cannabinoid receptors and produces its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been shown to increase the levels of anandamide and other endocannabinoids in the body, leading to activation of cannabinoid receptors. This activation produces a range of effects, including analgesia, anxiolysis, and anti-inflammatory effects. Additionally, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide is its high potency and selectivity for FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, its high potency can also be a limitation, as it may produce off-target effects and interfere with other signaling pathways. Additionally, its lipophilic nature can make it difficult to work with in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-isobutylethanediamide. One area of interest is its potential use in the treatment of chronic pain, anxiety, and inflammatory disorders. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, the development of more selective FAAH inhibitors could help to minimize off-target effects and improve the therapeutic potential of these compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide could help to optimize its dosing and administration in clinical settings.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide involves several steps, starting with the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)isobutyramide. This intermediate is then reacted with ethylenediamine to give the final product, N-(2,4-dimethylphenyl)-N'-isobutylethanediamide. The synthesis of N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been optimized to yield high purity and yield, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anxiolytic and anti-inflammatory effects, suggesting its potential use in the treatment of anxiety and inflammatory disorders.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDBINPAKERCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N-isobutyl-N'-(2,4-dimethylphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)


![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5302848.png)
![3-phenoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5302851.png)
![4-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5302852.png)
![6-{[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5302855.png)
![4-methyl-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5302860.png)
![N-(2-isopropylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5302861.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302863.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5302867.png)
![(2R*,6R*)-2-allyl-1-[3-(4-methoxyphenyl)propanoyl]-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5302878.png)
![2-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5302880.png)
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302885.png)